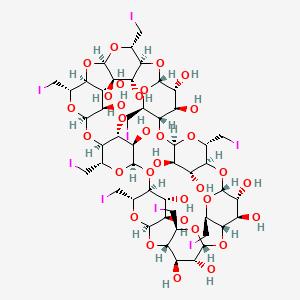

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

描述

BenchChem offers high-quality Octakis-6-iodo-6-deoxy-gamma-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octakis-6-iodo-6-deoxy-gamma-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72I8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHISFVNFOGFWNA-HSEONFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72I8O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin, a crucial intermediate in the development of novel drug delivery systems and other biomedical applications. This document delves into the underlying chemical principles, offers a detailed step-by-step protocol, and discusses the critical parameters for successful and reproducible synthesis. The information presented herein is intended to empower researchers and drug development professionals with the knowledge to efficiently produce and characterize this versatile molecule.

Introduction: The Significance of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Cyclodextrins (CDs) are a class of cyclic oligosaccharides derived from starch, composed of α-1,4-linked glucopyranose units.[1] The three common forms, α-, β-, and γ-cyclodextrin, contain six, seven, and eight glucose units, respectively.[2] Their unique toroidal structure, featuring a hydrophilic exterior and a lipophilic central cavity, allows them to form inclusion complexes with a wide variety of guest molecules.[3][4] This property has led to their extensive use in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[3][4]

Gamma-cyclodextrin (γ-CD), with its larger cavity size, can accommodate a broader range of guest molecules compared to its smaller counterparts.[5] The chemical modification of γ-CD, particularly at the primary hydroxyl groups (C6), opens up a vast landscape for creating functionalized derivatives with tailored properties. The synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin is a pivotal first step in this journey. The iodo- group is an excellent leaving group, making this molecule a versatile precursor for a multitude of subsequent chemical transformations.[6] These transformations can introduce various functionalities, such as amines, azides, and thiols, enabling the construction of sophisticated drug delivery systems, molecular sensors, and catalytic platforms.[7]

This guide will focus on a robust and widely adopted method for the synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin, providing both the practical "how" and the critical "why" behind each step.

The Synthetic Pathway: A Mechanistic Overview

The conversion of the primary hydroxyl groups of γ-cyclodextrin to iodides is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the use of a phosphine-based reagent in the presence of iodine. This section will detail a widely accepted protocol.

Core Reaction Principles

The synthesis hinges on the in-situ formation of a phosphonium iodide species. Triphenylphosphine (PPh₃) reacts with iodine (I₂) to generate an intermediate that readily activates the primary hydroxyl groups of the γ-cyclodextrin. The activated hydroxyl group then undergoes nucleophilic attack by the iodide ion, leading to the displacement of the oxygen and the formation of the carbon-iodine bond. The choice of solvent is critical; anhydrous dimethylformamide (DMF) is commonly used due to its ability to dissolve both the cyclodextrin and the reagents, as well as its high boiling point which allows for elevated reaction temperatures to drive the reaction to completion.[8][9][10]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| γ-Cyclodextrin | ≥98% | Major Chemical Suppliers | Must be thoroughly dried before use. |

| Triphenylphosphine (PPh₃) | Reagent Grade | Major Chemical Suppliers | |

| Iodine (I₂) | Reagent Grade | Major Chemical Suppliers | |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Major Chemical Suppliers | |

| Methanol | ACS Grade | Major Chemical Suppliers | For precipitation and washing. |

| Acetone | ACS Grade | Major Chemical Suppliers | For washing. |

| Saturated Sodium Carbonate (Na₂CO₃) solution | Prepared in-house |

Synthesis Procedure

-

Drying the Starting Material: Dry the γ-cyclodextrin (1.0 eq) in a vacuum oven at 110-120 °C for at least 24 hours to remove any residual water. The presence of water can significantly reduce the yield by reacting with the phosphonium iodide intermediate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the dried γ-cyclodextrin in anhydrous DMF.

-

Reagent Addition: To the stirred solution, add triphenylphosphine (excess, e.g., 1.5 eq per hydroxyl group) and iodine (excess, e.g., 1.5 eq per hydroxyl group). The reaction is exothermic, so the reagents should be added portion-wise to control the temperature.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Remove the DMF under reduced pressure. The resulting residue is then poured into a saturated sodium carbonate solution and stirred for an hour.[8]

-

Isolation of the Crude Product: The crude product is precipitated by the addition of cold acetone.[8] The precipitate is collected by filtration.

-

Purification: The collected solid is exhaustively washed with water and acetone to remove unreacted starting materials and byproducts.[8] The purified product is then dried under vacuum.

Visualizing the Workflow

Caption: A flowchart illustrating the key stages in the synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin.

Purification and Characterization: Ensuring Product Integrity

Thorough purification and characterization are paramount to ensure the synthesized product meets the required specifications for downstream applications.

Purification Strategy

The primary byproducts of this reaction are triphenylphosphine oxide and unreacted starting materials. The washing steps with water and acetone are generally effective in removing these impurities. For applications requiring very high purity, column chromatography on silica gel can be employed, although this is often not necessary for many subsequent reactions.

Characterization Techniques

A combination of spectroscopic and analytical techniques should be used to confirm the identity and purity of the final product.

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Purity Assessment | ¹H NMR: Disappearance of the signals corresponding to the C6-protons of the starting γ-cyclodextrin and the appearance of new, shifted signals for the C6-protons adjacent to the iodine. ¹³C NMR: A significant upfield shift of the C6 carbon signal due to the heavy atom effect of iodine.[7] |

| Mass Spectrometry (MS) | Molecular Weight Verification | The mass spectrum should show a peak corresponding to the molecular weight of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin (C₄₈H₇₂I₈O₃₂), which is 2176.3 g/mol .[8][9] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Analysis | Disappearance of the primary hydroxyl O-H stretching band of the starting material. |

| Thin Layer Chromatography (TLC) | Reaction Monitoring and Purity Check | A single spot for the purified product with a different Rf value compared to the starting material. |

Applications in Research and Drug Development

The successful synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin opens the door to a wide array of applications:

-

Drug Delivery: The iodo- groups can be readily displaced by drug molecules containing suitable nucleophiles, leading to the formation of cyclodextrin-drug conjugates with improved pharmacokinetic profiles.[11][12]

-

Gene Delivery: The functionalized cyclodextrin can be used to construct non-viral vectors for the delivery of genetic material.

-

Molecular Scaffolding: It serves as a versatile platform for the construction of complex supramolecular assemblies and nanomaterials.[13]

-

Catalysis: The modified cyclodextrin can act as a catalyst or a ligand in various chemical reactions.

Conclusion

The synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin is a fundamental and enabling transformation in the field of cyclodextrin chemistry. This guide has provided a detailed, scientifically grounded protocol, emphasizing the critical experimental parameters and the underlying chemical principles. By following the outlined procedures and employing the recommended characterization techniques, researchers and drug development professionals can confidently and reproducibly synthesize this valuable intermediate, paving the way for innovation in a multitude of scientific disciplines.

References

-

Food and Agriculture Organization of the United Nations. (n.d.). γ-CYCLODEXTRIN. Retrieved from [Link]

-

Aleo, V. (2023, November 13). Breakthrough in safe iodine delivery: Cyclodextrin-based iodophors. Research Features. Retrieved from [Link]

- Javadi, N., Abedini, F., & Yazdani-Arazi, S. (2024). Cyclodextrins and their potential applications for delivering vitamins, iron, and iodine for improving micronutrient status.

-

University of Wuppertal. (n.d.). Wirt-Gast-Komplex aus β-Cyclodextrin und Iod und Nachweisreaktionen. Retrieved from [Link]

- Lohani, S. P. (2014). Cyclodextrins in delivery systems: Applications. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 143.

- Saleem, M., & Shah, S. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(1), 123.

-

Semantic Scholar. (n.d.). Cyclodextrins and their potential applications for delivering vitamins, iron, and iodine for improving micronutrient status. Retrieved from [Link]

-

Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and stability of iodine/α-cyclodextrin inclusion complex. Retrieved from [Link]

-

National Institutes of Health. (2023, March 3). Solid-State Preparation and Characterization of 2-Hydroxypropylcyclodextrins-Iodine Complexes as Stable Iodophors. PubMed Central. Retrieved from [Link]

-

ACS Publications. (n.d.). beta-Cyclodextrin Inclusion Complexes with Iodine: An Advanced and Inexpensive Undergraduate Chemistry Experiment. Journal of Chemical Education. Retrieved from [Link]

-

CAVCON. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. Retrieved from [Link]

Sources

- 1. fao.org [fao.org]

- 2. Breakthrough in safe iodine delivery: Cyclodextrin-based iodophors [researchfeatures.com]

- 3. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biosynth.com [biosynth.com]

- 6. CAVCON [cyclo-dextrin.com]

- 7. rsc.org [rsc.org]

- 8. OCTAKIS-6-IODO-6-DEOXY-GAMMA-CYCLODEXTRIN synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. OCTAKIS-6-IODO-6-DEOXY-GAMMA-CYCLODEXTRIN | 168296-33-1 [m.chemicalbook.com]

- 11. Cyclodextrins and their potential applications for delivering vitamins, iron, and iodine for improving micronutrient status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclodextrins and their potential applications for delivering vitamins, iron, and iodine for improving micronutrient status | Semantic Scholar [semanticscholar.org]

- 13. alfachemic.com [alfachemic.com]

An In-depth Technical Guide to the Physicochemical Properties of Iodinated Gamma-Cyclodextrin

Foreword: The Emergence of Iodinated γ-Cyclodextrin in Advanced Applications

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the physicochemical properties of iodinated gamma-cyclodextrin. As the demand for sophisticated drug delivery systems and novel functional materials continues to grow, understanding the nuanced characteristics of modified cyclodextrins is paramount. Iodinated γ-cyclodextrin, a derivative of the eight-membered cyclic oligosaccharide, presents a unique profile of properties that make it a compelling candidate for a range of applications, from enhancing the bioavailability of poorly soluble drugs to serving as a versatile intermediate in supramolecular chemistry. This document moves beyond a mere compilation of data, offering in-depth insights into the "why" behind its behavior and the "how" of its characterization.

Molecular Architecture and Synthesis: Crafting a Functional Cavity

Gamma-cyclodextrin (γ-CD) is a macrocycle composed of eight α-1,4-linked glucopyranose units, forming a truncated cone structure with a hydrophilic exterior and a lipophilic inner cavity.[1][2] The primary hydroxyl groups are located on the narrower rim of the cone, while the secondary hydroxyl groups reside on the wider rim. The strategic substitution of these hydroxyl groups with iodine atoms, typically at the primary C6 position, yields octakis(6-iodo-6-deoxy)-γ-cyclodextrin. This modification significantly alters the parent molecule's physicochemical properties. The iodine atoms are excellent leaving groups, making iodinated γ-cyclodextrin a valuable intermediate for further functionalization.[3]

Synthesis of Octakis(6-iodo-6-deoxy)-γ-cyclodextrin: A Step-by-Step Protocol

The synthesis of per-iodinated γ-cyclodextrin is a crucial step in harnessing its potential. The following protocol is a robust method for achieving a high degree of substitution.

Principle: The reaction involves the activation of the primary hydroxyl groups of γ-cyclodextrin followed by nucleophilic substitution with iodide ions. A common method involves the use of a halogenating agent in an appropriate solvent.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a dry reaction vessel, dissolve freshly dried γ-cyclodextrin (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: To this solution, add triphenylphosphine (8 equivalents) and iodine (8 equivalents) portion-wise while stirring under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at a slightly elevated temperature (e.g., 70-80 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

-

Precipitate the product by adding the reaction mixture to a large volume of a non-solvent, such as water or methanol.[4][5]

-

Collect the precipitate by filtration and wash it extensively with water and then with a suitable organic solvent like acetone to remove impurities.[6]

-

Dry the resulting white to pale yellow powder under vacuum to obtain octakis(6-iodo-6-deoxy)-γ-cyclodextrin.[7][8]

-

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF is critical to prevent side reactions, such as the hydrolysis of the activated hydroxyl groups.

-

Inert Atmosphere: An inert atmosphere prevents the oxidation of triphenylphosphine.

-

Excess Reagents: A molar excess of triphenylphosphine and iodine ensures the complete substitution of all eight primary hydroxyl groups.

-

Purification: The washing steps are essential to remove unreacted reagents and by-products, such as triphenylphosphine oxide and residual solvents.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of octakis(6-iodo-6-deoxy)-γ-cyclodextrin.

Core Physicochemical Properties: A Comparative Analysis

The iodination of γ-cyclodextrin brings about significant changes in its physical and chemical characteristics. A thorough understanding of these properties is essential for its application.

Solubility Profile

The introduction of bulky, hydrophobic iodine atoms at the primary face of the γ-cyclodextrin drastically alters its solubility.

| Property | Native γ-Cyclodextrin | Octakis(6-iodo-6-deoxy)-γ-cyclodextrin |

| Water Solubility | Soluble (~23.2 g/100 mL at 25°C)[1] | Insoluble[4][5][9] |

| Methanol Solubility | Sparingly soluble | Insoluble[4][5][9] |

| Chloroform Solubility | Insoluble | Insoluble[4][5][9] |

| DMF Solubility | Soluble | Soluble[4][5][9] |

| DMSO Solubility | Soluble | Soluble[4][5][9] |

Insight: The dramatic decrease in aqueous solubility is a direct consequence of the replacement of the hydrophilic primary hydroxyl groups with lipophilic iodine atoms. This property is crucial for its use in non-aqueous systems or for the preparation of solid-state formulations.

Thermal Stability and Decomposition

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for evaluating the thermal stability of iodinated γ-cyclodextrin.

Expected Thermal Behavior:

-

DSC: A DSC thermogram of octakis(6-iodo-6-deoxy)-γ-cyclodextrin is expected to show an endothermic peak corresponding to its melting point, followed by an exothermic peak at higher temperatures indicating decomposition. The melting point for octakis(6-iodo-6-deoxy)-γ-cyclodextrin has been reported to be in the range of 208-212°C.[10]

-

TGA: A TGA curve will reveal the onset of thermal decomposition and the percentage of weight loss at different temperatures. The introduction of iodine is expected to influence the decomposition profile compared to the native γ-cyclodextrin. For native γ-cyclodextrin, decomposition typically begins above 300°C.[11][12][13]

| Thermal Property | Expected Value/Observation for Octakis(6-iodo-6-deoxy)-γ-cyclodextrin |

| Melting Point (DSC) | ~208-212 °C[10] |

| Decomposition Onset (TGA) | To be determined experimentally |

| Major Weight Loss (TGA) | To be determined experimentally |

Experimental Protocol for Thermal Analysis:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the dried iodinated γ-cyclodextrin into an aluminum pan.

-

DSC Analysis:

-

Place the pan in the DSC instrument.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-400 °C).

-

Record the heat flow as a function of temperature.

-

-

TGA Analysis:

-

Place the pan in the TGA instrument.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-600 °C).

-

Record the weight loss as a function of temperature.

-

Spectroscopic and Structural Characterization

A suite of spectroscopic and diffraction techniques is employed to confirm the structure and purity of iodinated γ-cyclodextrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of modified cyclodextrins.

Expected Spectral Features:

-

¹H NMR: The ¹H NMR spectrum of octakis(6-iodo-6-deoxy)-γ-cyclodextrin will show characteristic shifts in the signals of the protons of the glucopyranose units compared to the native γ-cyclodextrin. Specifically, the signals of the H-6 protons, which are directly attached to the carbon bearing the iodine atom, will experience a significant downfield shift.

-

¹³C NMR: In the ¹³C NMR spectrum, the C-6 carbon signal will show a dramatic upfield shift due to the "heavy atom effect" of the directly attached iodine.

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-1 | ~5.0-5.2 | ~100-102 |

| H-2 | ~3.5-3.7 | ~72-74 |

| H-3 | ~3.8-4.0 | ~72-74 |

| H-4 | ~3.4-3.6 | ~81-83 |

| H-5 | ~3.7-3.9 | ~70-72 |

| H-6a, H-6b | ~3.2-3.5 (shifted from ~3.8) | ~9-11 (shifted from ~60) |

Note: The expected chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Specific literature data for octakis(6-iodo-6-deoxy)-γ-cyclodextrin is needed for precise values.

Diagram of NMR Analysis Logic:

Caption: Logic flow for confirming the structure of iodinated γ-cyclodextrin using NMR.

Powder X-ray Diffraction (PXRD)

PXRD is a critical technique for assessing the solid-state structure and crystallinity of iodinated γ-cyclodextrin.

Expected PXRD Pattern:

The PXRD pattern of octakis(6-iodo-6-deoxy)-γ-cyclodextrin will be distinct from that of native γ-cyclodextrin, indicating a change in the crystal packing due to the bulky iodine substituents. The presence of sharp, well-defined peaks will confirm its crystalline nature. The diffraction pattern of native cage-type γ-CD typically shows characteristic peaks at 2θ values of approximately 12.0°, 14.4°, and 21.7°.[14] The pattern for the iodinated derivative is expected to be different.

Experimental Protocol for PXRD Analysis:

-

Sample Preparation: Gently grind the powder sample to ensure a uniform particle size.

-

Data Acquisition:

-

Mount the sample on a zero-background holder.

-

Collect the diffraction data over a 2θ range of, for example, 5-50°, using Cu Kα radiation.

-

Set appropriate step sizes and scan speeds to obtain a high-quality diffractogram.

-

Host-Guest Chemistry: The Power of Inclusion Complexation

A key feature of cyclodextrins is their ability to form inclusion complexes with a wide variety of guest molecules. The iodination of γ-cyclodextrin can influence its complexation behavior.

Formation and Stability of Inclusion Complexes

The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule is encapsulated within the cyclodextrin cavity. The stability of this complex is quantified by the stability constant (Ks).[15]

Factors Influencing Complexation:

-

Size and Shape of the Guest: The guest molecule must have dimensions that are compatible with the γ-cyclodextrin cavity.

-

Hydrophobicity: The hydrophobic interior of the cyclodextrin cavity drives the inclusion of nonpolar guest molecules or the nonpolar moieties of larger molecules.

-

Intermolecular Interactions: Van der Waals forces, hydrophobic interactions, and hydrogen bonding contribute to the stability of the complex.

Impact of Iodination: The presence of iodine atoms on the primary rim can influence the binding affinity for certain guest molecules through steric effects or altered electronic interactions.

Table of Stability Constants (Illustrative):

| Guest Molecule | Stability Constant (Ks, M⁻¹) with Native γ-CD | Expected Trend with Iodinated γ-CD |

| Ibuprofen | ~100-300 | May decrease due to steric hindrance |

| Piroxicam | ~50-150 | May be altered depending on binding orientation |

| Camptothecin | ~73[16] | To be determined |

Note: Specific stability constant data for iodinated γ-cyclodextrin with various drugs is an area for further research.

Experimental Protocol for Determining Stability Constants (Phase Solubility Method)

The phase solubility method, as described by Higuchi and Connors, is a widely used technique to determine the stoichiometry and stability constant of cyclodextrin inclusion complexes.

-

Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of iodinated γ-cyclodextrin (if sufficiently soluble in a co-solvent system) or native γ-cyclodextrin for comparison.

-

Addition of Excess Guest: Add an excess amount of the guest drug to each cyclodextrin solution.

-

Equilibration: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Sample Analysis:

-

Filter the suspensions to remove the undissolved drug.

-

Dilute the filtrate appropriately and determine the concentration of the dissolved drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of the resulting phase solubility diagram can be used to calculate the stability constant.

Diagram of Inclusion Complex Formation and Characterization:

Caption: Formation of an inclusion complex and subsequent characterization.

Safety and Toxicological Profile

The safety and toxicity of any new excipient are of paramount importance in drug development.

Current Understanding:

-

Native γ-Cyclodextrin: Native γ-cyclodextrin is generally considered to have a favorable safety profile and is used in food and pharmaceutical applications.[1]

-

Iodinated γ-Cyclodextrin: Specific toxicological data for octakis(6-iodo-6-deoxy)-γ-cyclodextrin is limited in publicly available literature. However, some studies on cyclodextrin-iodine complexes have shown no cytotoxic effects on certain human cell lines.[17] The cytotoxicity of modified cyclodextrins can be influenced by the nature and degree of substitution.[6][18]

Self-Validating System for Safety Assessment:

A comprehensive safety evaluation of iodinated γ-cyclodextrin should include a battery of in vitro and in vivo tests:

-

In Vitro Cytotoxicity Assays: Testing against various cell lines (e.g., Caco-2, HepG2) to assess potential toxicity.

-

Hemolysis Assay: To evaluate the effect on red blood cells.

-

In Vivo Acute and Chronic Toxicity Studies: To determine the systemic toxicity upon administration through relevant routes.

It is crucial to conduct these studies specifically for the iodinated derivative to establish its safety profile for its intended applications. The increased lipophilicity due to iodination may lead to different interactions with biological membranes compared to the parent γ-cyclodextrin.

Conclusion and Future Directions

Iodinated γ-cyclodextrin is a promising material with a unique set of physicochemical properties that distinguish it from its native counterpart. Its altered solubility, thermal behavior, and potential for further functionalization make it a valuable tool in supramolecular chemistry and drug delivery. This guide has provided a foundational understanding of its synthesis, characterization, and properties.

Future research should focus on generating a more comprehensive dataset for its physicochemical properties, including detailed spectroscopic data, thermal profiles, and a wider range of stability constants with various guest molecules. Most importantly, a thorough toxicological evaluation is necessary to pave the way for its broader application in pharmaceutical formulations and other advanced materials. As our understanding of this fascinating molecule deepens, so too will its potential to solve complex scientific and technological challenges.

References

-

Carbohydrate Polymers. (2025). Cyclodextrin-based iodophors with high iodine retention in solid state and in dilute solutions. [Link]

-

Molecules. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

-

ResearchGate. (n.d.). X-ray diffraction patterns of (a) cage γ-CD, channel γ-CD, and channel γ-CD after one year of storage (in refrigerator at +4 °C). The representative SEM images of (b) as-received cage-type γ-CD and (c) channel-type γ-CD. [Link]

-

Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. [Link]

-

PubMed Central. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. [Link]

-

PubMed Central. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]

-

CAVCON. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. [Link]

-

PubMed. (2007). Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives. [Link]

-

MDPI. (2022). Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. [Link]

-

PubMed Central. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

-

CAVCON. (n.d.). Octakis-(6-mercapto-6-Deoxy)-γ-cyclodextrin. [Link]

-

ResearchGate. (n.d.). Thermal analysis of cyclodextrins and their inclusion compounds. [Link]

-

Cyclodextrin.com. (n.d.). CAS 168296-33-1 Octakis(6-deoxy-6-iodo)-gamma-cyclodextrin. [Link]

-

MDPI. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. [Link]

-

ResearchGate. (n.d.). (PDF) Thermal characterization of natural and modified cyclodextrins using TG-MS combined technique. [Link]

-

PubMed. (2001). Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent. [Link]

-

IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. [Link]

-

Roskilde University Research Portal. (n.d.). Correlation between Stability Constant and pH for Cyclodextrin Complexes. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of the natural cyclodextrins (298 K; 500 MHz; D 2 O). [Link]

-

ResearchGate. (n.d.). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. [Link]

-

Tsev Sunshine Pharma. (n.d.). octakis-6-iodo-6-deoxy-gamma-cyclodextrin cas 168296-33-1. [Link]

-

ResearchGate. (n.d.). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. [Link]

-

YouTube. (2023). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]

-

PubMed. (2009). Characteristic of Cyclodextrins: their role and use in the pharmaceutical technology. [Link]

-

PubMed Central. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

-

SpringerLink. (2023). NMR studies of complex formation between natural cyclodextrins and benzene. [Link]

-

ResearchGate. (n.d.). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) analysis of β-cyclodextrin.... [Link]

-

CONICET Digital. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. [Link]

-

PubMed Central. (2016). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

Sources

- 1. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 168296-33-1|Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. cyclodextrin-shop.com [cyclodextrin-shop.com]

- 5. OCTAKIS-6-IODO-6-DEOXY-GAMMA-CYCLODEXTRIN | 168296-33-1 [m.chemicalbook.com]

- 6. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OCTAKIS-6-IODO-6-DEOXY-GAMMA-CYCLODEXTRIN synthesis - chemicalbook [chemicalbook.com]

- 8. Cyclolab [cyclolab.hu]

- 9. alfachemic.com [alfachemic.com]

- 10. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclodextrin-based iodophors with high iodine retention in solid state and in dilute solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of octakis-6-iodo-6-deoxy-gamma-cyclodextrin, a critical intermediate in supramolecular chemistry and drug delivery systems. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind experimental choices, emphasizing a multi-technique, self-validating approach. We will explore the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) to deliver an unambiguous structural assignment. Each section includes not only the "how" but, more importantly, the "why," offering field-proven insights to ensure data integrity and confident characterization.

Introduction: The Structural Challenge of a Per-Substituted Cyclodextrin

Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight α-1,4-linked glucopyranose units, forming a truncated cone structure.[1] The selective modification of its primary hydroxyl groups at the C-6 position is a cornerstone of cyclodextrin chemistry, enabling the attachment of various functionalities for applications in drug delivery, catalysis, and materials science.[2][3] The synthesis of octakis-6-iodo-6-deoxy-gamma-cyclodextrin (per-iodo-γ-CD) creates a key synthetic intermediate, but also presents a significant analytical challenge.[4][5]

The core challenge lies in confirming the completeness and regioselectivity of the substitution. We must definitively prove two points:

-

Completeness: All eight primary hydroxyl groups have been successfully replaced by iodine atoms.

-

Regioselectivity: The substitution has occurred exclusively at the C-6 positions, leaving the secondary hydroxyl groups at C-2 and C-3 untouched.

An incomplete or non-selective reaction can lead to a heterogeneous mixture of molecules with varying degrees of substitution, dramatically altering the compound's physicochemical properties and downstream utility. This guide outlines a logical, synergistic workflow to provide unequivocal proof of structure.

Synthesis Strategy: The Foundation of Structural Purity

A robust analytical outcome begins with a well-controlled synthesis. The most common and effective method for preparing per(6-deoxyhalo) cyclodextrins involves the use of triphenylphosphine (Ph₃P) and an iodine source, such as elemental iodine (I₂) or N-iodosuccinimide (NIS), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7]

Causality of Reagent Choice:

-

Triphenylphosphine (Ph₃P): Acts as an oxygen activator. It forms a phosphonium salt with the primary hydroxyl group, converting it into a good leaving group.[8][9]

-

Iodine/N-Iodosuccinimide: Provides the iodide nucleophile that subsequently displaces the activated oxygen via an Sₙ2 reaction.

-

DMF: Anhydrous DMF is crucial as it is an excellent solvent for both the cyclodextrin and the reagents, and its aprotic nature prevents unwanted side reactions involving water.[10]

The reaction's selectivity for the primary C-6 hydroxyls is due to their greater steric accessibility and reactivity compared to the more hindered secondary hydroxyls on the wider rim of the cyclodextrin torus.[8][9]

The Analytical Workflow: A Triad of Corroborating Techniques

No single technique is sufficient for complete structure elucidation. We employ a synergistic triad of NMR, MS, and XRD, where each technique validates the findings of the others.

Caption: Logic flow of NMR data for structural confirmation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is insoluble in water). [11][12]2. ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the chemical shifts, integration, and multiplicity of all signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Identify the upfield-shifted C-6 signal.

-

COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H connectivities.

-

HSQC Acquisition: Run a standard gradient-selected HSQC experiment to correlate proton and carbon signals.

-

Data Analysis: Integrate all spectra to confirm the correct proton and carbon counts and use the 2D data to walk through the spin system of a glucopyranose unit, confirming the H-5 to H-6 and H-6 to C-6 correlations.

Mass Spectrometry: Validating Molecular Weight and Purity

While NMR confirms the covalent structure, Mass Spectrometry (MS) provides orthogonal validation of the molecular weight, confirming that all eight hydroxyl groups have been substituted. [13]Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are ideal for large molecules like cyclodextrins. [14][15]

-

Expected Mass: The molecular formula for octakis-6-iodo-6-deoxy-gamma-cyclodextrin is C₄₈H₇₂I₈O₃₂. [12]Its monoisotopic mass is approximately 2175.55 Da.

-

MALDI-TOF MS: This is often the preferred method. The sample is co-crystallized with a matrix and ionized by a laser. It typically produces singly charged ions, primarily as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. The resulting spectrum should show a dominant peak corresponding to the expected mass of the per-iodinated product plus the mass of the adduct ion. The absence of peaks corresponding to partially substituted species (e.g., with seven iodines and one hydroxyl group) is a strong indicator of product purity and complete reaction.

-

ESI-MS: This technique ionizes the molecule directly from solution and can produce multiply charged ions. While also effective, the resulting spectra can be more complex to interpret. [16]

Data Presentation: Expected Mass Peaks

| Ion Species | Calculated m/z | Notes |

| [M+H]⁺ | ~2176.56 | Protonated molecule |

| [M+Na]⁺ | ~2198.54 | Sodium adduct, often most intense |

| [M+K]⁺ | ~2214.51 | Potassium adduct, often present |

Note: These are approximate values. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).

X-ray Diffraction: The Ultimate Proof in the Solid State

X-ray Diffraction (XRD), particularly single-crystal XRD, provides the ultimate, unambiguous proof of structure by mapping the precise spatial arrangement of every atom in the crystal lattice. [17]While obtaining a single crystal suitable for diffraction can be challenging, the data is unparalleled.

-

Single-Crystal XRD: If a suitable crystal is grown, this technique will resolve the 3D structure, showing the exact position of the eight iodine atoms on the primary face and the intact secondary hydroxyl groups on the other. This provides absolute confirmation of both completeness and regioselectivity.

-

Powder XRD (PXRD): More commonly, a powder pattern is obtained. While it does not provide a full structural solution, it gives a characteristic "fingerprint" of the crystalline solid. [18][19]The diffraction pattern of the final product will be distinctly different from that of the starting native γ-CD, confirming the formation of a new crystalline material. [20]This is a valuable tool for confirming batch-to-batch consistency and purity.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of octakis-6-iodo-6-deoxy-gamma-cyclodextrin is not a linear process but a system of cross-validation. NMR defines the precise covalent bonding and regiochemistry. Mass spectrometry confirms the overall molecular weight and the completeness of the substitution. X-ray diffraction provides the ultimate proof of the three-dimensional structure in the solid state. By strategically employing this triad of techniques, researchers can have the highest degree of confidence in the identity, purity, and structural integrity of this vital chemical intermediate, ensuring the reliability and reproducibility of their downstream applications.

References

-

Defaye, J., et al. (2000). An Improved Synthesis of Per(6-Deoxyhalo) Cyclodextrins Using N-Halosuccinimides—Triphenylphosphine in Dimethylformamide. Supramolecular Chemistry. [Link]

-

Huber, K., et al. (2020). Per-6-Thiolated Cyclodextrins: A Novel Type of Permeation Enhancing Excipients for BCS Class IV Drugs. ACS Applied Materials & Interfaces. [Link]

-

Tang, W., & Ng, S. C. (2008). Per(6-guanidino-6-deoxy)cyclodextrins: synthesis, characterisation and binding behaviour toward selected small molecules and DNA. Organic & Biomolecular Chemistry. [Link]

-

Pop, A., et al. (2021). Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride. Molecules. [Link]

-

Grigoras, C. G., & Dehelean, A. (2021). Mass Spectrometry of Esterified Cyclodextrins. Polymers. [Link]

-

Aachmann, F. L., et al. (2013). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. Institute of Macromolecular Chemistry "Petru Poni". [Link]

-

Bősze, S., et al. (n.d.). Structure determination of cyclodextrin derivatives and cyclodextrin complexes by NMR spectroscopy. SzintPlusz. [Link]

-

Maldonato, A. A., et al. (2022). Sulfobutylation of Beta-Cyclodextrin Enhances the Complex Formation with Mitragynine: An NMR and Chiroptical Study. Molecules. [Link]

-

Wu, S. (2011). 1D and 2D NMR Experiment Methods. Emory University. [Link]

-

Bruker BioSpin. (2006). 1D and 2D Experiments Step-by-Step Tutorial. University of Notre Dame. [Link]

-

Tang, W., et al. (2006). SUPPORTING INFORMATION for Per(6-guanidino-6-deoxy)cyclodextrins: Synthesis, characterisation and binding behaviour toward selected small molecules and DNA. [Link]

-

Celebioglu, A., & Uyar, T. (2018). X-ray diffraction patterns of [A] pure β-CD, [B] pure γ-CD, [C] pure... ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate [mdpi.com]

- 3. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OCTAKIS-6-IODO-6-DEOXY-GAMMA-CYCLODEXTRIN synthesis - chemicalbook [chemicalbook.com]

- 5. OCTAKIS-6-IODO-6-DEOXY-GAMMA-CYCLODEXTRIN | 168296-33-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Per-6-Thiolated Cyclodextrins: A Novel Type of Permeation Enhancing Excipients for BCS Class IV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cyclodextrin-shop.com [cyclodextrin-shop.com]

- 12. Page loading... [wap.guidechem.com]

- 13. mdpi.com [mdpi.com]

- 14. dshs-koeln.de [dshs-koeln.de]

- 15. Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass spectrometric decompositions of cationized beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin in DMF and DMSO

This guide provides a comprehensive technical overview of the solubility characteristics of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin (OIGCD) in the polar aprotic solvents dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of OIGCD's solubility, provides qualitative and anticipated quantitative data, and offers detailed, field-proven methodologies for its empirical determination.

Introduction: The Significance of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin and its Solvation

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin is a crucial intermediate in supramolecular chemistry and pharmaceutical sciences, most notably in the synthesis of Sugammadex, a selective relaxant binding agent.[1] Comprising an eight-membered glucopyranose ring, this gamma-cyclodextrin derivative features iodine atoms replacing the primary hydroxyl groups at the 6-position of each glucose unit. This structural modification dramatically alters the molecule's physicochemical properties compared to its parent gamma-cyclodextrin, particularly its solubility profile.

While native cyclodextrins exhibit moderate to high aqueous solubility, the substitution of hydroxyl groups with bulky, less polar iodine atoms renders OIGCD insoluble in water and methanol but soluble in polar aprotic solvents like DMF and DMSO.[2][3][4][5][6][7] Understanding and quantifying this solubility is paramount for:

-

Reaction Kinetics and Yield: As a synthetic intermediate, its dissolution in reaction media is critical for achieving optimal reaction rates and product yields.

-

Purification Processes: Knowledge of solubility is essential for developing effective crystallization and precipitation protocols for purification.

-

Formulation Development: For any potential direct application, understanding its behavior in different solvent systems is a prerequisite for formulation design.

-

Analytical Characterization: Proper solvent selection is crucial for techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

This guide will, therefore, equip the researcher with the foundational knowledge and practical protocols to confidently work with OIGCD in DMF and DMSO.

Theoretical Framework: Deconstructing the Solubility of OIGCD in DMF and DMSO

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play. The favorable dissolution of OIGCD in DMF and DMSO can be attributed to a synergistic combination of factors that overcome the lattice energy of the solid-state OIGCD.

Molecular Characteristics of Solute and Solvents

-

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin (Solute): While the core cyclodextrin structure possesses a hydrophilic exterior due to the remaining secondary hydroxyl groups, the eight iodine atoms introduce significant lipophilic character. The molecule is large, with a molecular weight of 2176.3 g/mol .[2] The iodine atoms are reactive leaving groups, making OIGCD a valuable synthetic precursor.[1]

-

Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO) (Solvents): Both are polar aprotic solvents. They possess large dipole moments and are excellent hydrogen bond acceptors but lack acidic protons to act as hydrogen bond donors. This characteristic is key to their interaction with OIGCD.

Intermolecular Interactions Driving Solubilization

The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

-

Hydrogen Bonding: The secondary hydroxyl groups on the OIGCD rim can form strong hydrogen bonds with the oxygen atom of DMF's carbonyl group and the oxygen atom of DMSO's sulfoxide group. This is a primary driver of solubilization.[8]

-

Dipole-Dipole Interactions: The highly polar nature of DMF and DMSO allows for strong dipole-dipole interactions with the polar C-O bonds of the cyclodextrin backbone.

-

Dispersion Forces: The large, polarizable iodine atoms and the overall size of the OIGCD molecule contribute to significant van der Waals dispersion forces with the solvent molecules.

The diagram below illustrates the key intermolecular forces responsible for the dissolution of OIGCD in DMF and DMSO.

Caption: Key intermolecular forces governing OIGCD solubility.

Qualitative and Quantitative Solubility Data

Based on the behavior of similar cyclodextrin derivatives in these solvents, a high solubility is anticipated. The table below summarizes the known qualitative data and provides a target for experimental determination.

| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility of OIGCD | Target for Quantitative Determination (at 25°C) |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[2][3][4][7] | Experimentally determine (g/L or mg/mL) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[1][4][6][7] | Experimentally determine (g/L or mg/mL) |

| Water | H₂O | Polar Protic | Insoluble[2][3][4] | Not Applicable |

| Methanol | CH₃OH | Polar Protic | Insoluble[2][3][4] | Not Applicable |

| Chloroform | CHCl₃ | Nonpolar | Insoluble[4][6] | Not Applicable |

Experimental Protocol for Quantitative Solubility Determination

To establish a reliable quantitative value for the solubility of OIGCD in DMF and DMSO, the following gravimetric method, a robust and widely accepted technique, is recommended. This protocol is a self-validating system, ensuring accuracy and reproducibility.

Principle

This method involves creating a saturated solution of OIGCD in the solvent of interest at a constant temperature. A known volume of the supernatant is then carefully evaporated to dryness, and the mass of the remaining solute is measured.

Materials and Equipment

-

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin (purity >95%)

-

Anhydrous DMF

-

Anhydrous DMSO

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator (e.g., set to 25°C ± 0.5°C)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of OIGCD to a series of vials (perform in triplicate for each solvent). "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent (DMF or DMSO) into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the samples to equilibrate for at least 48-72 hours to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

Gravimetric Analysis:

-

Tare a clean, dry, pre-weighed glass vial for each sample.

-

Dispense the withdrawn supernatant into the tared vial.

-

Evaporate the solvent in a vacuum oven at an elevated temperature (e.g., 60-70°C) until a constant weight is achieved. This step is crucial to ensure all solvent has been removed.

-

Record the final mass of the vial containing the dried OIGCD.

-

-

Calculation: The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = (Mass of vial with dried OIGCD - Mass of empty vial) / Volume of supernatant withdrawn

The workflow for this experimental protocol is visualized below.

Caption: Workflow for gravimetric solubility determination.

Conclusion

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin exhibits excellent solubility in the polar aprotic solvents DMF and DMSO, a property critical to its utility as a synthetic intermediate. This solubility is driven by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the modified cyclodextrin and the solvent molecules. While precise, peer-reviewed quantitative solubility values are not widely published, this guide provides a robust, first-principles experimental protocol for their accurate determination. By understanding both the theoretical basis of solvation and the practical means of its quantification, researchers can effectively optimize reaction conditions, purification strategies, and analytical methods involving this important compound.

References

-

Cyclodextrin-shop.com. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. Retrieved from [Link]

-

Tsev Sunshine Pharma. (n.d.). octakis-6-iodo-6-deoxy-gamma-cyclodextrin cas 168296-33-1. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). octakis-6-iodo-6-deoxy-gamma-cyclodextrin cas 168296-33-1. Retrieved from [Link]

-

CAVCON. (n.d.). Octakis-(6-mercapto-6-Deoxy)-γ-cyclodextrin. Retrieved from [Link]

-

Ueno, A., Suzuki, I., & Osa, T. (1989). Solvation and dynamic behavior of cyclodextrins in dimethyl sulfoxide solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 85(5), 1075-1082. Retrieved from [Link]

Sources

- 1. OCTAKIS-6-IODO-6-DEOXY-GAMMA-CYCLODEXTRIN | 168296-33-1 [m.chemicalbook.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Cyclolab [cyclolab.hu]

- 4. cyclodextrin-shop.com [cyclodextrin-shop.com]

- 5. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 6. scispace.com [scispace.com]

- 7. OCTAKIS-6-IODO-6-DEOXY-GAMMA-CYCLODEXTRIN CAS 168296-33-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Solvation and dynamic behavior of cyclodextrins in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Molecular Weight of Per-iodinated Gamma-Cyclodextrin for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular weight of per-iodinated gamma-cyclodextrin, a critical parameter for its application in pharmaceutical sciences and supramolecular chemistry. We will delve into the theoretical basis of its molecular weight, the practical methodologies for its empirical determination, and the underlying scientific principles that govern these processes. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of this modified cyclodextrin.

Defining "Per-iodinated Gamma-Cyclodextrin"

Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranose units.[1][2][3] Its structure presents a toroidal shape with a hydrophilic exterior and a hydrophobic interior, enabling it to form inclusion complexes with a variety of guest molecules.[4][5] The term "per-iodinated" signifies a comprehensive substitution reaction where specific hydroxyl (-OH) groups on the cyclodextrin scaffold are replaced by iodine atoms.

In the context of gamma-cyclodextrin, this modification most commonly occurs at the primary hydroxyl groups located at the 6th carbon position of each of the eight glucose units. This results in the formation of Octakis(6-deoxy-6-iodo)-γ-cyclodextrin .[6][7][8] This specific and complete substitution is crucial as it imparts significant changes to the physicochemical properties of the parent cyclodextrin, including its reactivity and complexation capabilities. For the remainder of this guide, "per-iodinated gamma-cyclodextrin" will refer to this precise chemical entity.

Theoretical Molecular Weight Calculation

The theoretical molecular weight is a fundamental property derived from the chemical formula of a compound. Its calculation is a deductive process based on the atomic weights of the constituent elements. The process for determining the theoretical molecular weight of per-iodinated gamma-cyclodextrin is a step-by-step transformation from the parent γ-CD molecule.

Foundational Molecular Formulas and Weights

To begin, we must establish the molecular characteristics of the precursor and the substituting atom:

| Compound/Element | Chemical Formula | Molar Mass ( g/mol ) | Citation(s) |

| Gamma-Cyclodextrin | C₄₈H₈₀O₄₀ | ~1297.12 | [1][9][10][11] |

| Hydrogen (H) | H | ~1.008 | N/A |

| Oxygen (O) | O | ~15.999 | N/A |

| Iodine (I) | I | ~126.90 | [6][7][12] |

The Substitution Reaction: A Mass Balance Approach

The synthesis of octakis(6-deoxy-6-iodo)-γ-cyclodextrin involves the substitution of the eight primary hydroxyl (-OH) groups with eight iodine (I) atoms. This can be conceptualized as follows:

-

Removal of Eight Hydroxyl Groups: For each of the eight glucose units, one hydroxyl group is removed.

-

Mass removed per substitution = Mass of Oxygen + Mass of Hydrogen = 15.999 + 1.008 = 17.007 g/mol

-

Total mass removed = 8 x 17.007 g/mol = 136.056 g/mol

-

-

Addition of Eight Iodine Atoms: In place of each hydroxyl group, one iodine atom is added.

-

Mass added per substitution = 126.90 g/mol

-

Total mass added = 8 x 126.90 g/mol = 1015.20 g/mol

-

Final Calculated Molecular Weight

The final theoretical molecular weight is calculated by adjusting the initial molecular weight of gamma-cyclodextrin with the masses removed and added during the per-iodination reaction.

-

Molecular Weight of Per-iodinated γ-CD = (Molecular Weight of γ-CD) - (Total mass of -OH groups removed) + (Total mass of I atoms added)

-

Molecular Weight = 1297.12 g/mol - 136.056 g/mol + 1015.20 g/mol = 2176.264 g/mol

This calculated value aligns with the reported formula weight for Octakis(6-deoxy-6-iodo)-γ-cyclodextrin, which is approximately 2176.3 g/mol .[13][14] The resulting molecular formula for this compound is C₄₈H₇₂I₈O₃₂ .[6][7]

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise expected value, empirical determination is essential for confirming the identity, purity, and integrity of a synthesized batch of per-iodinated gamma-cyclodextrin. Mass spectrometry is the preeminent analytical technique for this purpose, offering high precision and accuracy for large molecules.

The Role of Mass Spectrometry

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For large, non-volatile molecules like cyclodextrin derivatives, soft ionization techniques are imperative to prevent fragmentation during the ionization process.[15][16] The two most suitable methods are:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass.[1][4][5][9]

-

Electrospray Ionization (ESI) MS: ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol. The solvent evaporates, leaving charged analyte molecules. This technique is often coupled with liquid chromatography (LC) for online separation and analysis.[17][18][19]

The choice between MALDI-TOF and ESI often depends on sample purity, desired throughput, and the available instrumentation. MALDI-TOF is often favored for its relative tolerance to buffers and salts and its speed in analyzing single samples.

Experimental Protocol: Molecular Weight Determination by MALDI-TOF MS

This protocol provides a generalized, yet detailed, workflow for the determination of the molecular weight of per-iodinated gamma-cyclodextrin.

3.2.1. Materials and Reagents

-

Per-iodinated gamma-cyclodextrin sample

-

MALDI Matrix (e.g., α-Cyano-4-hydroxycinnamic acid [CHCA] or 2,5-dihydroxybenzoic acid [DHB])

-

Cationizing agent (e.g., sodium trifluoroacetate [NaTFA])

-

High-purity solvents (e.g., acetone, acetonitrile, ultrapure water)

-

MALDI target plate

-

Calibrant solution with known molecular weights bracketing the expected value of ~2176 Da.

3.2.2. Step-by-Step Methodology

-

Sample Preparation (Analyte Solution):

-

Accurately weigh a small amount (e.g., 1 mg) of the per-iodinated gamma-cyclodextrin sample.

-

Dissolve the sample in a suitable solvent in which it is soluble, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to a final concentration of approximately 1 mg/mL.[6][13]

-

Further dilute this stock solution with acetonitrile or another appropriate solvent to a working concentration of 10-100 pmol/µL. Rationale: Optimal concentration is key to achieving good signal intensity without causing detector saturation or ion suppression.

-

-

Matrix and Cationizing Agent Preparation:

-

Prepare a saturated solution of the chosen matrix (e.g., CHCA) in a solvent mixture like acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA). Rationale: The matrix facilitates the absorption of laser energy and promotes ionization.

-

Prepare a solution of the cationizing agent (e.g., NaTFA) in a suitable solvent at a concentration of approximately 1 mg/mL. Rationale: Cyclodextrins often ionize more efficiently as adducts (e.g., [M+Na]⁺). The cationizing agent provides a source of these ions.

-

-

Target Plate Spotting (Dried-Droplet Method):

-

Pipette 1 µL of the matrix solution onto a spot on the MALDI target plate.

-

Immediately add 1 µL of the analyte solution to the same spot.

-

Add 1 µL of the cationizing agent solution to the mixture on the target plate.

-

Gently mix the droplet with the pipette tip.

-

Allow the solvent to completely evaporate at room temperature, forming a co-crystal of the analyte and matrix. Rationale: This co-crystallization is critical for the desorption and ionization process.

-

-

Instrument Calibration:

-

Using the calibrant solution, perform an external calibration of the mass spectrometer according to the manufacturer's instructions. Ensure the calibration points flank the expected m/z of the analyte. Rationale: Calibration ensures the accuracy of the mass measurement.

-

-

Data Acquisition:

-

Insert the target plate into the mass spectrometer.

-

In the instrument software, set the mass range to acquire data (e.g., 1000-3000 m/z).

-

Set the instrument to positive ion mode.

-

Apply laser power at a level just above the ionization threshold of the matrix. Rationale: Using excessive laser power can lead to fragmentation of the analyte.

-

Acquire spectra from the sample spot by averaging multiple laser shots (e.g., 100-200 shots) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the per-iodinated gamma-cyclodextrin. This will likely be observed as the sodium adduct, [C₄₈H₇₂I₈O₃₂ + Na]⁺.

-

The expected m/z for the sodium adduct would be approximately 2176.3 + 22.99 = 2199.3 m/z.

-

Compare the experimentally determined m/z value with the theoretical value. A close correlation confirms the molecular weight of the synthesized compound.

-

Synthesis of Per-iodinated Gamma-Cyclodextrin: An Overview

A foundational understanding of the synthesis is beneficial for appreciating the potential impurities that may be encountered during molecular weight analysis. The most common laboratory-scale synthesis involves a nucleophilic substitution reaction.

General Synthetic Pathway

A widely cited method for the synthesis of per-6-deoxy-6-iodo-cyclodextrins involves the reaction of the parent cyclodextrin with triphenylphosphine (PPh₃) and iodine (I₂) in an anhydrous polar aprotic solvent, typically N,N-dimethylformamide (DMF).[20][21]

Reaction: γ-CD + 8 PPh₃ + 8 I₂ → Octakis(6-deoxy-6-iodo)-γ-CD + 8 PPh₃O + 8 HI

-

Role of Reagents: Triphenylphosphine and iodine react in situ to form an iodinating phosphonium salt, which then reacts with the primary hydroxyl groups of the gamma-cyclodextrin. Triphenylphosphine oxide is a significant by-product.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of per-iodinated gamma-cyclodextrin.

Conclusion

The molecular weight of per-iodinated gamma-cyclodextrin (octakis(6-deoxy-6-iodo)-γ-cyclodextrin) is a defining characteristic of this important derivative. A thorough understanding of its theoretical calculation, which yields a value of approximately 2176.3 g/mol , provides a critical benchmark for its synthesis and characterization. The empirical verification of this molecular weight, most accurately performed using mass spectrometry techniques like MALDI-TOF MS, is an indispensable step in ensuring the quality, identity, and purity of the compound for research and development applications. The protocols and principles outlined in this guide offer a comprehensive framework for scientists and professionals working with this versatile molecule.

References

-

Bowen, R. L., & Guttman, C. M. (2000). MALDI-TOF MS analysis of a library of polymerizable cyclodextrin derivatives. Journal of Dental Research, 79(4), 935-941. Available at: [Link]

- Google Patents. (n.d.). CN111615522A - Method for synthesizing cyclodextrin derivatives.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 807, Iodine. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5287407, Gamma-cyclodextrin. Retrieved from [Link].

-

Pop, A., et al. (2021). Mass Spectrometry of Esterified Cyclodextrins. Molecules, 26(19), 5995. Available at: [Link]

-

Thevis, M., et al. (2005). Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry. In W. Schänzer, H. Geyer, A. Gotzmann, U. Mareck (Eds.), Recent Advances In Doping Analysis (13). Sport und Buch Strauß. Available at: [Link]

-

Wikipedia. (n.d.). γ-Cyclodextrin. Retrieved from [Link]

Sources

- 1. Using molecular recognition of beta-cyclodextrin to determine molecular weights of low-molecular-weight explosives by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 168296-33-1|Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin|BLD Pharm [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. MALDI-TOF MS analysis of a library of polymerizable cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cyclodextrin-shop.com [cyclodextrin-shop.com]

- 7. OCTAKIS-6-IODO-6-DEOXY-GAMMA-CYCLODEXTRIN | 168296-33-1 [m.chemicalbook.com]

- 8. CAVCON [cyclo-dextrin.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. OCTAKIS-6-IODO-6-DEOXY-GAMMA-CYCLODEXTRIN synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Cyclolab [cyclolab.hu]

- 14. CAVCON [cyclo-dextrin.com]

- 15. Mass Spectrometry of Esterified Cyclodextrins | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. dshs-koeln.de [dshs-koeln.de]

- 18. Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient determination and evaluation of model cyclodextrin complex binding constants by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN111615522A - Method for synthesizing cyclodextrin derivatives - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

The Advent of Halogenated Cyclodextrins: A Technical Guide to Their Historical Development, Synthesis, and Applications

Introduction: Enhancing Nature's Molecular Traps

Cyclodextrins (CDs), cyclic oligosaccharides born from the enzymatic degradation of starch, have captivated chemists for over a century. First described as "cellulosine" by A. Villiers in 1891 and later characterized as α, β, and γ forms by F. Schardinger, these truncated cone-shaped molecules possess a unique architecture: a hydrophilic exterior and a hydrophobic inner cavity.[1][2] This duality allows them to encapsulate a wide array of guest molecules, making them invaluable in pharmaceuticals, food science, and chemical industries for tasks such as enhancing drug solubility, stabilizing volatile compounds, and catalyzing reactions.[3][4][5]

However, the native cyclodextrins, while remarkable, are not without their limitations. Their relatively low aqueous solubility (particularly for β-cyclodextrin) and the indiscriminate reactivity of their numerous hydroxyl groups presented challenges for more sophisticated applications.[6] This realization spurred the dawn of a new era in cyclodextrin chemistry: the development of chemically modified derivatives. Among the most pivotal of these modifications is halogenation. The introduction of halogen atoms, particularly at the primary C-6 hydroxyl positions, transforms the cyclodextrin into a versatile intermediate, a foundational building block for a myriad of more complex and functionalized derivatives.[7] This guide provides an in-depth technical exploration of the historical development of halogenated cyclodextrins, from early synthetic struggles to modern, highly efficient methodologies, and delves into their critical applications in research and industry.

The Chronological Evolution of Cyclodextrin Halogenation: A Journey of Selectivity and Efficiency

The quest to selectively replace the hydroxyl groups of cyclodextrins with halogens has been a journey of increasing sophistication. The primary hydroxyl groups at the C-6 position are the most accessible and reactive, making them the principal targets for initial modifications.[8]

Early Approaches: The Two-Step Dance of Tosylation and Nucleophilic Substitution

In the nascent stages of cyclodextrin modification, direct halogenation was not a readily available strategy. The initial forays into creating 6-deoxy-6-halocyclodextrins relied on a two-step process. First, the primary hydroxyl groups were selectively activated by converting them into good leaving groups, most commonly tosylates (p-toluenesulfonates). This was followed by a nucleophilic substitution reaction using a halide salt to displace the tosylate group.

This method, while foundational, often required harsh reaction conditions and could lead to a mixture of products with varying degrees of substitution, necessitating tedious purification procedures. The synthesis of mono-6-(p-toluenesulfonyl)-β-cyclodextrin, a key intermediate, is a classic example of the challenges faced, with protocols often involving careful control of stoichiometry and reaction times to maximize the yield of the desired monosubstituted product.[9][10] The subsequent nucleophilic displacement with halide ions, such as from lithium bromide or sodium iodide, would then yield the corresponding 6-bromo- or 6-iodo-cyclodextrin.[11]

The Vilsmeier-Haack Reagent Revolution: A Leap Towards Direct Halogenation

A significant breakthrough in the synthesis of halogenated cyclodextrins came with the application of Vilsmeier-Haack type reagents. These reagents, formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphoryl chloride (POCl₃) or oxalyl chloride, proved to be highly effective for the direct and regioselective halogenation of the primary hydroxyl groups of cyclodextrins.[12][13] The reaction proceeds via the formation of a chloroiminium ion, the active Vilsmeier reagent, which then reacts with the primary alcohols.[14]

This approach offered a more direct and often higher-yielding route to per(6-deoxy-6-halo)cyclodextrins, where all the primary hydroxyl groups are replaced by a halogen.[15] These per-halogenated derivatives are crucial intermediates for creating symmetrically functionalized cyclodextrins. The use of bromomethylenemorpholinium bromide or chloromethylenemorpholinium chloride, for instance, allows for the high-yield preparation of per(6-bromo) and per(6-chloro) cyclodextrins, respectively.[15]

Modern Methodologies: Fine-Tuning for Yield, Selectivity, and Scalability

Building upon the success of Vilsmeier-Haack reagents, contemporary research has focused on developing even more efficient, milder, and scalable methods for cyclodextrin halogenation. One notable advancement is the use of N-halosuccinimides (NCS, NBS, NIS) in combination with triphenylphosphine (PPh₃). This reagent system provides an excellent method for the high-yield and highly selective preparation of per(6-deoxy-6-halo)cyclodextrins (chloro, bromo, and iodo derivatives).[16]

Another modern approach involves the use of reagents like [Et₂NSF₂]BF₄ in combination with a tetraethylammonium halide, which allows for the convenient and efficient regioselective halogenation of the primary alcohols of cyclodextrins under mild conditions.[17] These newer methods often circumvent the disadvantages of earlier protocols, such as the use of harsh reagents and the formation of stoichiometric byproducts that complicate purification.

Comparative Analysis of Synthetic Methodologies